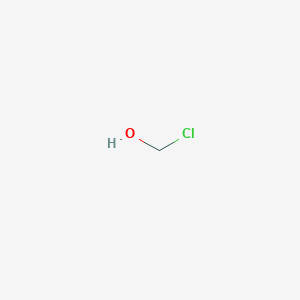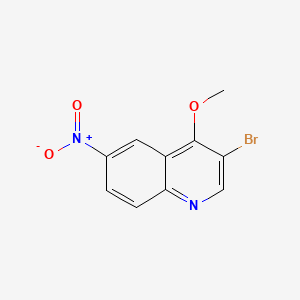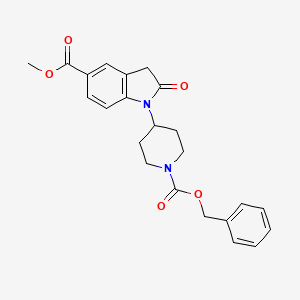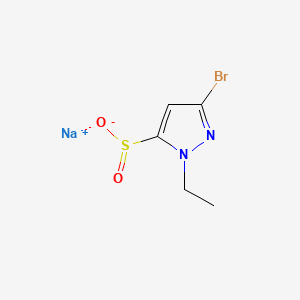
sodium3-bromo-1-ethyl-1H-pyrazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate is a chemical compound with the molecular formula C5H6BrN2NaO2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of bromine and sulfonate groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 3-bromo-1-ethyl-1H-pyrazole with sodium sulfinate. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
[ \text{3-bromo-1-ethyl-1H-pyrazole} + \text{sodium sulfinate} \rightarrow \text{sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate} ]
Industrial Production Methods: In an industrial setting, the production of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfonamide derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and sulfonate groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-bromo-1-ethyl-1H-pyrazole: Lacks the sulfonate group, making it less versatile in certain reactions.
Sodium 3-chloro-1-ethyl-1H-pyrazole-5-sulfinate: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and applications.
Sodium 3-bromo-1-methyl-1H-pyrazole-5-sulfinate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: Sodium 3-bromo-1-ethyl-1H-pyrazole-5-sulfinate is unique due to the combination of bromine and sulfonate groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
2913279-47-5 |
|---|---|
Formule moléculaire |
C5H6BrN2NaO2S |
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
sodium;5-bromo-2-ethylpyrazole-3-sulfinate |
InChI |
InChI=1S/C5H7BrN2O2S.Na/c1-2-8-5(11(9)10)3-4(6)7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
QDXKVOKXUBISRI-UHFFFAOYSA-M |
SMILES canonique |
CCN1C(=CC(=N1)Br)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
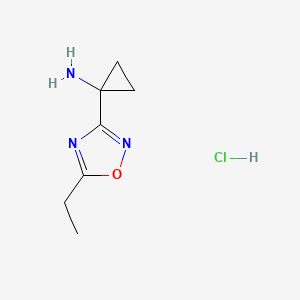
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)

![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
